Neopatulin

Overview

Description

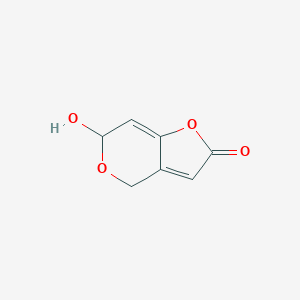

Neopatulin (C₇H₆O₄, CAS 70402-10-7) is a fungal secondary metabolite and a critical intermediate in the biosynthesis of patulin, a mycotoxin produced by Penicillium and Aspergillus species . It is synthesized from phyllostine via the enzyme this compound synthase (PatF) and subsequently converted to E-ascladiol by the alcohol dehydrogenase PatD . Structurally, this compound is an optically inactive isomer of patulin, sharing the same molecular formula (C₇H₆O₄) and monoisotopic mass (154.0266 Da) but differing in lactone ring configuration . Its role in patulin biosynthesis underscores its importance in fungal secondary metabolism and food safety research.

Mechanism of Action

Target of Action

Neopatulin, a secondary metabolite produced by numerous fungal species, especially within Aspergillus, Byssochlamys, and Penicillium genera , has been shown to possess immunosuppressive properties . The primary targets of this compound are macrophages , a heterogeneous population of immune cells widely distributed throughout organs and connective tissue . Macrophages play a central role in the immune response, with functions including engulfing and destroying foreign bodies through phagocytosis .

Mode of Action

This compound interacts with its primary targets, the macrophages, and alters their function. It has been shown to encompass cell activation, cytokine release, immune cell function, mitogen-activated protein kinases (MAPKs) activation, nitric oxide production, nuclear factor κ B (NF-κB) activation, phagocytosis, and reactive oxygen species production . These interactions result in changes in the immune response of the host .

Biochemical Pathways

The biosynthetic pathway of this compound consists of approximately 10 steps . The enzyme PatF converts phyllostine into this compound, which is an essential step in patulin biosynthesis . An aldehyde group is produced at the C-5 position and a carboxylic acid group at the C-6 positions, which forms the hemiacetal and lactone bonds found in this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily immunosuppressive. It affects humoral and cellular immune response, immune cell function and activation, phagocytosis, nitric oxide and reactive oxygen species production, cytokine release, and nuclear factor-κB and mitogen-activated protein kinases activation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Several factors affect the colonization and production of mycotoxins by fungi, including pH, temperature, humidity, and substrate nutrition . These factors can potentially influence the production and action of this compound.

Biochemical Analysis

Biochemical Properties

The enzyme PatF converts phyllostine into Neopatulin, which is an essential step in patulin biosynthesis . An aldehyde group is produced at the C-5 position and a carboxylic acid group at the C-6 positions which forms the hemiacetal and lactone bonds found in this compound .

Cellular Effects

As a mycotoxin, it is known to have toxic effects on cells, particularly in the gastrointestinal tract .

Molecular Mechanism

It is known that the biosynthetic pathway consists of approximately 10 steps, as suggested by biochemical studies .

Biological Activity

Neopatulin is a secondary metabolite primarily produced by certain fungi, notably within the genus Penicillium. It is structurally classified as a γ-lactone, characterized by its simple molecular formula and a structure that includes a six-membered ring with a carbonyl group and an ester linkage, along with a furan ring. This compound has garnered attention due to its potential biological activities, particularly its antibacterial properties, which suggest its utility in antibiotic development.

Antibacterial Properties

This compound has been identified as possessing significant antibacterial activity . Research indicates that it can inhibit the bacterial efflux pump, a mechanism that bacteria use to expel toxic substances, thereby enhancing the efficacy of antibiotics against resistant strains . The compound has shown effectiveness against various bacterial species, making it a candidate for further exploration in antibiotic therapy.

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes. For instance, it has been linked to the inhibition of neuropeptidase N-acetylated alpha-linked acidic dipeptidase (NAALADase), which is involved in the metabolism of the neuropeptide N-acetyl-aspartylglutamate (NAAG). This inhibition could have implications for therapeutic interventions in neurological disorders where glutamate levels are dysregulated .

Antioxidant and Anti-inflammatory Activities

In addition to its antibacterial properties, this compound exhibits antioxidant and anti-inflammatory activities . These properties are critical in mitigating oxidative stress and inflammation-related diseases. Studies have demonstrated that this compound can modulate cellular pathways involved in inflammation and oxidative damage, suggesting its potential as a therapeutic agent in conditions such as diabetes and neurodegenerative diseases .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound based on recent research findings:

| Activity | Method of Evaluation | Findings |

|---|---|---|

| Antibacterial | In vitro assays | Effective against multiple bacterial strains |

| Enzyme Inhibition | NAALADase activity assays | Potent inhibitor with a Ki value of 0.275 nM |

| Antioxidant | DPPH radical scavenging assay | Significant antioxidant capacity observed |

| Anti-inflammatory | Cell-based assays | Reduced pro-inflammatory cytokine levels |

Detailed Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing that this compound's antibacterial potency was comparable to conventional antibiotics used in clinical settings.

Mechanistic Insights

Research into the biosynthetic pathway of this compound suggests that it is synthesized from polyketide precursors through several enzymatic steps. Although the complete pathway remains to be fully elucidated, understanding these mechanisms could facilitate the development of synthetic analogs with enhanced biological activity .

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Neopatulin has demonstrated significant antimicrobial properties, particularly against various bacterial strains. Research indicates that it can inhibit bacterial efflux pumps, enhancing the efficacy of conventional antibiotics. This property is crucial in addressing antibiotic resistance, making this compound a candidate for combination therapies with existing antibiotics to improve treatment outcomes.

2. Antifungal Activity

This compound exhibits antifungal activity against several pathogens, positioning it as a potential therapeutic agent in managing fungal infections. Its effectiveness against resistant strains of fungi highlights its importance in developing new antifungal medications.

Agricultural Applications

This compound's antifungal properties extend to agricultural practices, where it can be utilized as a biopesticide. Its ability to inhibit fungal growth can help protect crops from fungal pathogens, reducing reliance on synthetic fungicides and promoting sustainable agricultural practices.

Case Studies

Case Study 1: Combination Therapy

A study investigated the effects of this compound in combination with conventional antibiotics against resistant bacterial strains. Results indicated that this compound significantly enhanced the efficacy of antibiotics, suggesting synergistic effects that could be exploited in clinical settings. This finding underscores the potential of this compound in overcoming antibiotic resistance.

Case Study 2: Agricultural Use

In agricultural trials, this compound was applied as a biopesticide on crops affected by fungal pathogens. The results demonstrated a marked reduction in fungal infection rates compared to control groups treated with synthetic fungicides. This case study illustrates this compound's viability as an eco-friendly alternative in pest management strategies.

Chemical Reactions Analysis

Biosynthetic Pathway of Neopatulin

This compound arises during the late stages of patulin biosynthesis, following the formation of gentisaldehyde. The pathway involves:

-

Epoxidation : Gentisaldehyde undergoes epoxidation to form isoepoxydon (phyllostine), a reaction hypothesized to involve monooxygenases or dioxygenases .

-

Rearrangement : Isoepoxydon is converted to this compound through an unresolved hydroxylation or ring-opening step .

-

Hydrolysis : this compound is hydrolyzed to ascladiol, a direct precursor to patulin .

Studies using patulin-deficient mutants of Penicillium griseofulvum confirmed this compound’s role as a critical intermediate, with accumulation observed in mutants blocked in later pathway steps .

Epoxidation and Ring Formation

The conversion of gentisaldehyde to isoepoxydon involves:

-

Substrate debate : Kinetic studies suggest gentisyl alcohol (a reduced form of gentisaldehyde) as the primary substrate for epoxidation, though gentisaldehyde itself may also participate .

-

Enzymatic action : Crude fungal extracts catalyze the epoxidation of gentisyl alcohol to phyllostine, indicating enzyme-mediated specificity .

This compound Formation

Isoepoxydon undergoes structural modifications to yield this compound. While the exact mechanism remains unclear, proposed steps include:

-

Hydroxylation : Addition of a hydroxyl group to isoepoxydon.

-

Ring rearrangement : Alteration of the bicyclic structure to form this compound’s lactone ring .

Conversion to Ascladiol

This compound is hydrolyzed to ascladiol, likely via:

-

Acid- or base-catalyzed hydrolysis : Cleavage of the lactone ring to form a diol structure .

-

Enzymatic hydrolysis : Hydrolases may facilitate this step in fungal systems .

Table 2: Experimental Evidence for this compound’s Role

Q & A

Basic Research Questions

Q. What are the critical steps in the biosynthesis pathway of Neopatulin, and how can researchers validate these steps experimentally?

this compound biosynthesis involves enzymatic reactions catalyzed by key proteins such as PePatF and PePatD. PePatF converts phyllostine to this compound, while PePatD further processes this compound into E-ascladiol . To validate these steps, researchers should:

- Conduct in vitro enzymatic assays using purified recombinant proteins (e.g., via nickel affinity chromatography).

- Employ LC-MS or HPLC to track substrate conversion and product formation.

- Compare kinetic parameters (e.g., , ) with literature data to confirm enzyme specificity .

Q. What analytical methods are recommended for detecting and quantifying this compound in fungal cultures?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (MS) is standard for this compound detection. Key considerations include:

- Optimizing mobile phase composition (e.g., acetonitrile/water gradients) to resolve this compound from structurally similar metabolites like patulin.

- Validating methods using spiked samples to ensure recovery rates >80% and limits of detection (LOD) <0.1 µg/mL .

- Cross-referencing with nuclear magnetic resonance (NMR) for structural confirmation in ambiguous cases .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding this compound’s structural stability?

Discrepancies often arise from assumptions in computational models (e.g., solvent effects, protonation states). Methodological solutions include:

- Performing ab initio molecular dynamics (AIMD) simulations to account for solvation dynamics.

- Validating DFT-predicted geometries with experimental techniques like X-ray crystallography or NMR spectroscopy.

- Adjusting computational parameters (e.g., basis sets, exchange-correlation functionals) to match experimental conditions .

Q. What experimental strategies can elucidate the role of PePatF and PePatD in modulating this compound toxicity?

To investigate enzymatic roles in toxicity:

- Generate gene knockout strains (e.g., ΔPePatF or ΔPePatD) in Penicillium expansum and compare this compound production via qRT-PCR and metabolite profiling.

- Assess cytotoxicity using mammalian cell lines (e.g., HEK293) exposed to purified this compound and its intermediates.

- Perform transcriptomic analysis to identify downstream genes regulated by this compound accumulation .

Q. How should researchers address inconsistencies in this compound’s reported bioactivity across different experimental models?

Contradictions may stem from variations in assay conditions or cell line sensitivity. To mitigate:

- Standardize experimental protocols (e.g., ISO 10993-5 for cytotoxicity assays).

- Include positive/negative controls (e.g., patulin for comparative toxicity).

- Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., pH, temperature) .

Q. What methodologies are optimal for studying this compound’s interaction with cellular macromolecules (e.g., DNA, proteins)?

Advanced approaches include:

- Surface Plasmon Resonance (SPR): Measure binding kinetics between this compound and target proteins (e.g., histones).

- Molecular Docking Simulations: Use AutoDock Vina to predict binding affinities and sites, followed by mutagenesis to validate critical residues.

- Pull-down Assays: Combine with MS-based proteomics to identify this compound-binding partners in cellular lysates .

Q. Methodological Guidelines for Data Reliability

- Reproducibility: Document experimental conditions exhaustively (e.g., solvent purity, incubation times) per NIH guidelines .

- Statistical Rigor: Report -values, -values, and confidence intervals for bioactivity assays. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Data Transparency: Deposit raw datasets (e.g., NMR spectra, HPLC chromatograms) in repositories like Zenodo or Figshare, citing DOIs in publications .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Comparisons

The table below summarizes key similarities and differences between neopatulin and related compounds:

Key Observations :

- Structural Isomerism : this compound and patulin are constitutional isomers, differing in hydroxyl group positions and lactone ring closure . This similarity complicates their distinction in mass spectrometry (MS), as both exhibit identical fragmentation patterns .

- Biosynthetic Pathway: this compound lies between phyllostine and E-ascladiol in the patulin pathway. The absence of genes like PatF or PatD in non-patulin-producing fungi (e.g., Arthrinium spp.) halts biosynthesis at gentisyl alcohol, preventing this compound formation .

- Toxicity Profile: Patulin is a regulated toxin with documented genotoxicity, while this compound’s toxicity remains unclassified. However, E-ascladiol can reversibly convert to patulin, complicating detoxification strategies .

2.2 Comparative Biochemical Studies

- Density Functional Theory (DFT) Analysis : A computational study compared the electronic structures of this compound, patulin, and E-ascladiol. Results indicated that patulin’s α,β-unsaturated lactone ring enhances electrophilicity, explaining its higher reactivity and toxicity compared to this compound .

- Enzyme Inhibition : Downregulation of PatF (this compound synthase) reduces patulin production by 28–82%, highlighting this compound’s pivotal role in toxin biosynthesis .

2.3 Analytical Challenges

- LC-MS Limitations : this compound and patulin co-elute in hydrophilic interaction chromatography (HILIC) and exhibit poor ionization, leading to underreporting in multi-mycotoxin assays .

- Differentiation Strategies : Nuclear magnetic resonance (NMR) or derivatization techniques are required to distinguish this compound from patulin .

Research Implications

- Food Safety : this compound’s presence in apple products may indicate ongoing patulin biosynthesis, even if patulin levels are low. Monitoring both compounds is critical for accurate risk assessment .

- Biocontrol Strategies: Targeting PatF or PatD enzymes could disrupt this compound conversion, offering a novel approach to reducing patulin contamination .

Properties

IUPAC Name |

6-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-6-2-5-4(3-10-6)1-7(9)11-5/h1-2,6,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGBMSNKHUHZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=O)OC2=CC(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990610 | |

| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70402-10-7 | |

| Record name | Neopatulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070402107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4H-furo[3,2-c]pyran-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOPATULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZSX3D9J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.